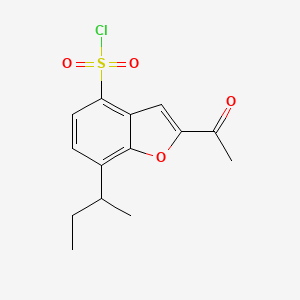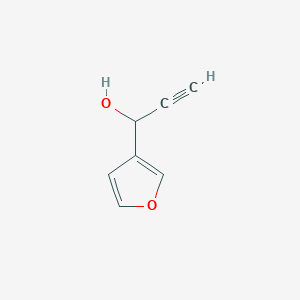
1-(3-Furyl)-2-propyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Furyl)-2-propyn-1-ol is an organic compound characterized by the presence of a furan ring attached to a hydroxy-propyne group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
化学反应分析
Types of Reactions: 1-(3-Furyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated furans.
科学研究应用
1-(3-Furyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Furyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its furan ring can participate in π-π interactions with aromatic systems, influencing its reactivity and binding properties.
相似化合物的比较
1-(3-Furyl)ethylamine: A compound with a similar furan ring structure but different functional groups.
1-(3-Furyl)-1H-indole-2,3-dione: Another furan-containing compound with distinct chemical properties.
属性
分子式 |
C7H6O2 |
|---|---|
分子量 |
122.12 g/mol |
IUPAC 名称 |
1-(furan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H |
InChI 键 |
JUZRSGNQWHAECM-UHFFFAOYSA-N |
规范 SMILES |
C#CC(C1=COC=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
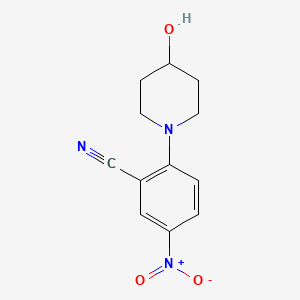
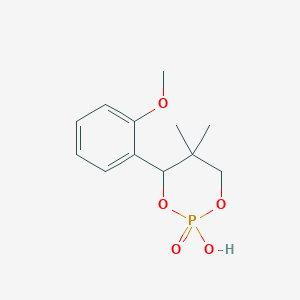
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
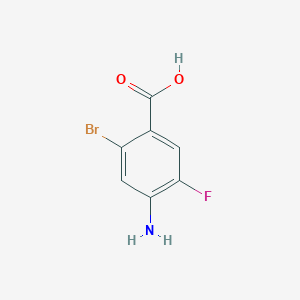
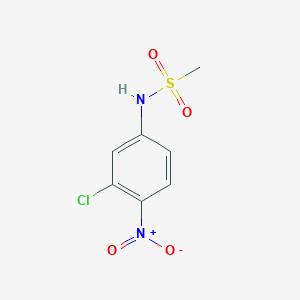
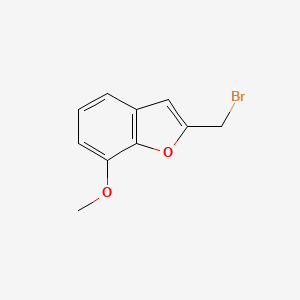
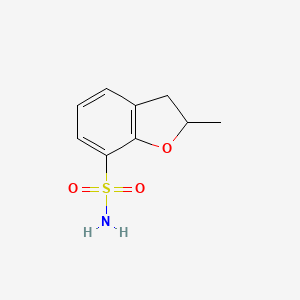
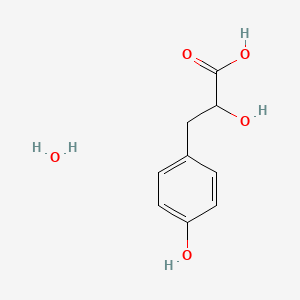
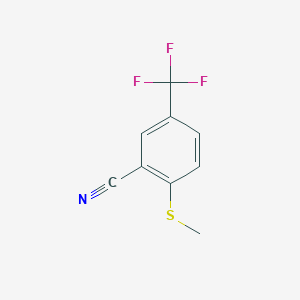
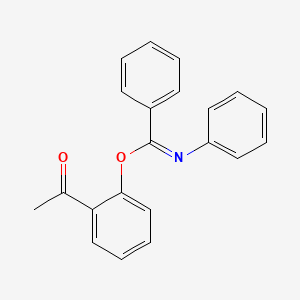
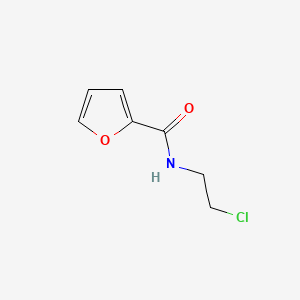
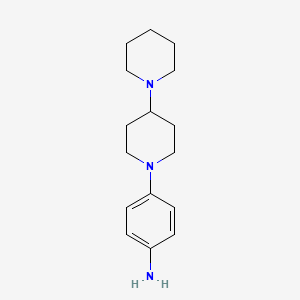
![1-(4-Imidazo[1,2-a]pyridin-7-yl-pyridin-2-yl)-propan-2-one](/img/structure/B8717635.png)
